2-(3-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in the field of organic chemistry This compound is known for its unique structural features, which include a cyclopropyl group, a fluorophenyl group, and a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-cyclopropyl-2-fluorophenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 3-Cyclopropyl-2-fluorophenylboronic acid.
Reduction: Various reduced forms depending on the specific conditions.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
2-(3-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a probe in biological systems due to its unique structural features.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The cyclopropyl and fluorophenyl groups contribute to the compound’s stability and reactivity, influencing its interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-2-fluorophenylboronic acid
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- (3-Cyclopropyl-2-fluorophenyl)methanol
Uniqueness
2-(3-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its combination of a cyclopropyl group, a fluorophenyl group, and a dioxaborolane ring. This unique structure imparts specific reactivity and stability, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C15H20BFO2 |
---|---|
Molecular Weight |
262.13 g/mol |
IUPAC Name |
2-(3-cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H20BFO2/c1-14(2)15(3,4)19-16(18-14)12-7-5-6-11(13(12)17)10-8-9-10/h5-7,10H,8-9H2,1-4H3 |
InChI Key |
SRLRGSANSYISBC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C3CC3)F |
Origin of Product |
United States |
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